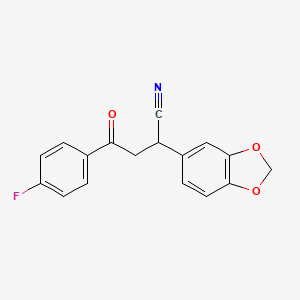

2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile

説明

2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile is an organic compound that features a benzodioxole ring and a fluorophenyl group

準備方法

The synthesis of 2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile typically involves several steps:

Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Introduction of the Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives in a Friedel-Crafts acylation reaction.

Formation of the Oxobutanenitrile Moiety: This can be synthesized through a series of reactions, including nitrile formation and subsequent oxidation.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

化学反応の分析

2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield alcohols or amines, depending on the reagents used.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, to form amides or other derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols.

科学的研究の応用

2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.

作用機序

The mechanism by which 2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzodioxole ring and fluorophenyl group can interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

類似化合物との比較

Similar compounds to 2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile include:

2-(1,3-Benzodioxol-5-yl)-4-phenyl-4-oxobutanenitrile: Lacks the fluorine atom, which may affect its reactivity and interactions.

2-(1,3-Benzodioxol-5-yl)-4-(4-chlorophenyl)-4-oxobutanenitrile: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and biological activity.

2-(1,3-Benzodioxol-5-yl)-4-(4-methylphenyl)-4-oxobutanenitrile: The presence of a methyl group can influence its steric and electronic properties.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly impact its chemical reactivity and biological interactions compared to its analogs.

生物活性

The compound 2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile is a member of the benzodioxole family, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological evaluations, particularly focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 315.3 g/mol. The compound features a benzodioxole moiety and a fluorophenyl group, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 315.3 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include the formation of the benzodioxole structure followed by the introduction of the fluorophenyl and nitrile functionalities. Various reagents and conditions are optimized to achieve high yields and purity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions can lead to modulation of various biochemical pathways, potentially influencing processes such as apoptosis, cell proliferation, and inflammation.

Pharmacological Evaluations

Recent studies have assessed the compound's pharmacological profile:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent.

- Insecticidal Properties : Related compounds in the benzodioxole family have demonstrated larvicidal activity against Aedes aegypti, suggesting that this compound may possess similar insecticidal properties .

- Cytotoxicity Studies : Evaluations have shown that certain derivatives exhibit low cytotoxicity towards human cells, making them suitable candidates for further development in therapeutic applications .

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

- Larvicidal Activity : A study on related benzodioxole compounds found that specific derivatives exhibited significant larvicidal effects against Aedes aegypti larvae with LC50 values indicating effective concentrations for pest control .

- Cytotoxicity Assessment : In mammalian models, compounds similar to this nitrile demonstrated minimal toxicity even at high concentrations (up to 5200 μM), suggesting a favorable safety profile for potential therapeutic use .

特性

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO3/c18-14-4-1-11(2-5-14)15(20)7-13(9-19)12-3-6-16-17(8-12)22-10-21-16/h1-6,8,13H,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWIUNXEJAHKRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CC(=O)C3=CC=C(C=C3)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201326843 | |

| Record name | 2-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666017 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

329701-01-1 | |

| Record name | 2-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。